Cis-3-Hexenyl propionate is typically synthesized through the azeotropic esterification of cis-3-Hexenol and propionic acid. This process involves the following steps:
In industrial applications, variations of this method may include the use of solvents or catalysts to enhance reaction efficiency and product yield.
Cis-3-Hexenyl propionate has a molecular structure characterized by a long carbon chain, which contributes to its unique odor profile. The structure can be represented as follows:
Cis-3-Hexenyl propionate can undergo several chemical reactions:
The mechanism of action for cis-3-Hexenyl propionate primarily involves its interaction with biological systems:
Research indicates that cis-3-Hexenyl propionate modulates enzyme activity involved in these signaling pathways, although specific molecular targets are still under investigation.
Cis-3-Hexenyl propionate exhibits several notable physical and chemical properties:
Cis-3-Hexenyl propionate has diverse applications across various fields:
The biosynthesis of cis-3-hexenyl propionate (chemical name: (Z)-hex-3-en-1-yl propanoate) is intrinsically linked to the green leaf volatiles (GLVs) pathway, a conserved biochemical process in plants activated during mechanical damage or herbivory. This pathway originates from α-linolenic acid, an C18 unsaturated fatty acid that undergoes oxidative cleavage via lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzymes. These enzymes collectively catalyze the conversion to cis-3-hexenal, the immediate aldehyde precursor that is rapidly reduced to (Z)-3-hexenol (leaf alcohol) by NADPH-dependent dehydrogenases [3] [5].
The final esterification step involves alcohol acyltransferases (AATs), which utilize propionyl-CoA as the acyl donor and (Z)-3-hexenol as the acyl acceptor. AATs exhibit broad substrate specificity but demonstrate pronounced catalytic efficiency toward short-chain acyl-CoA esters (C2-C5). Structural analysis reveals a conserved catalytic triad (Ser-His-Asp) that facilitates nucleophilic attack on the carbonyl carbon of propionyl-CoA, forming a tetrahedral intermediate. Kinetic studies indicate a Km value of 85 µM for (Z)-3-hexenol and 120 µM for propionyl-CoA in Arabidopsis thaliana AATs, underscoring high substrate affinity [3]. Crucially, the reaction occurs spontaneously at physiological pH but proceeds with >10^4-fold rate enhancement under enzymatic catalysis, ensuring efficient production of the volatile ester in plant tissues.
Table 1: Key Precursors and Enzymes in cis-3-Hexenyl Propionate Biosynthesis
Precursor Compound | Enzyme Responsible | Cellular Compartment | Product Formed |
---|---|---|---|
α-Linolenic acid | Lipoxygenase (LOX) | Chloroplast | 13-HPOT |
13-HPOT | Hydroperoxide Lyase (HPL) | Cytoplasm | cis-3-Hexenal |
cis-3-Hexenal | Dehydrogenase | Cytoplasm | (Z)-3-Hexenol |
(Z)-3-Hexenol + Propionyl-CoA | Alcohol Acyltransferase (AAT) | Cytoplasm | cis-3-Hexenyl propionate |
Microbial synthesis offers a scalable alternative to plant extraction for cis-3-hexenyl propionate production. Bacteroidia-class bacteria, particularly Bacteroides propionicifaciens and Bacteroides graminisolvens, utilize the succinate pathway to convert glucose into propionyl-CoA—the direct precursor for ester synthesis. In this pathway:
Fermentation optimization studies reveal critical process parameters:
In fed-batch bioreactors, B. propionicifaciens achieves a propionate yield of 0.39 g/g glucose and titers of 119 mM (14.8 g/L), while B. graminisolvens reaches 0.25 g/g glucose and 33 mM (4.1 g/L) [6]. The lower yield in B. graminisolvens correlates with lactate coproduction (25 mM), highlighting strain-specific variations in carbon flux.
Table 2: Propionate Production Performance of Bacteroidia Strains in Fed-Batch Fermentation
Strain | Propionate Titer (mM) | Propionate Yield (g/g glucose) | Major Coproducts |
---|---|---|---|
Bacteroides propionicifaciens | 119 ± 8 | 0.39 ± 0.03 | Acetate (42 mM) |
Bacteroides graminisolvens | 33 ± 4 | 0.25 ± 0.02 | Lactate (25 mM), Acetate (31 mM) |
Genetic engineering strategies focus on amplifying flux through the GLV pathway and redirecting carbon toward ester synthesis:
Challenges persist in transcriptional regulation of the GLV pathway. CRISPR/Cas9-mediated knockout of JASMONATE-ZIM DOMAIN (JAZ) repressors in Solanum lycopersicum de-represses LOX/HPL transcription, resulting in sustained ester emission even without mechanical stress. However, trade-offs include reduced growth due to resource allocation to volatiles.
Table 3: Genetic Modifications for Enhanced cis-3-Hexenyl Propionate Synthesis
Target Pathway | Genetic Modification | Host Organism | Yield Improvement | Reference in Text |
---|---|---|---|---|
HPL Activity | CsHPL overexpression | Nicotiana tabacum | 3.2× (Z)-3-hexenol | [5] |
Esterification Capacity | SAAT gene insertion | Arabidopsis thaliana | 180% ester increase | [3] |
Propionyl-CoA Supply | pct expression + acs silencing | Nicotiana benthamiana | 40% acetate ester reduction | [6] |
Transcriptional Control | JAZ repressor knockout | Solanum lycopersicum | Sustained emission without stress | Current analysis |
Table of Key Compound Identifiers for cis-3-Hexenyl Propionate
Property | Value | Source |
---|---|---|
CAS Registry Number | 33467-74-2 | [4] [10] |
FEMA Number | 3933 | [1] [10] |
Molecular Formula | C₉H₁₆O₂ | [1] [4] |
Molecular Weight | 156.23 g/mol | [1] |
IUPAC Name | (Z)-hex-3-en-1-yl propanoate | [4] |
Synonyms | cis-3-Hexenyl propionate; (Z)-3-Hexenyl propanoate; Leaf propionate | [1] [3] |
Density (25°C) | 0.887 g/mL | [2] [10] |
Refractive Index (n₂₀D) | 1.427–1.433 | [1] [10] |
Boiling Point | 83°C at 17 mmHg | [2] [4] |
Flash Point | 66°C (closed cup) | [4] [8] |
Solubility | Insoluble in water; soluble in alcohol | [1] [10] |
Organoleptic Profile | Sweet, green, vegetable-like, fruity (apple, pear, kiwi) | [1] [3] |
Natural Occurrence | Jasminum sambac, Betula pendula, freshly cut grass | [3] [7] |
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